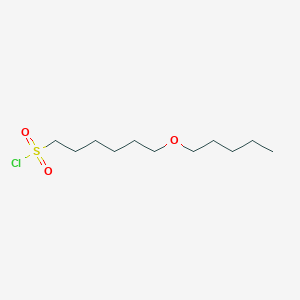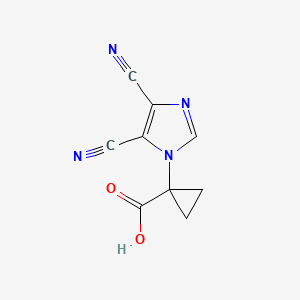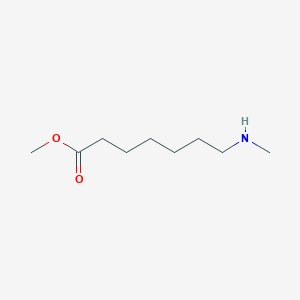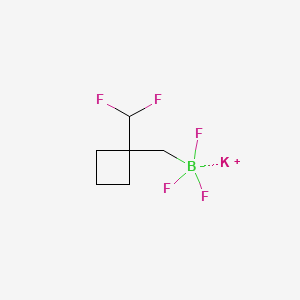
1-(1-(Aminomethyl)cyclopentyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Aminomethyl)cyclopentyl)butan-1-ol is an organic compound characterized by a cyclopentyl ring substituted with an aminomethyl group and a butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Aminomethyl)cyclopentyl)butan-1-ol typically involves the reaction of cyclopentylmethylamine with butanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-(Aminomethyl)cyclopentyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of cyclopentyl ketones or aldehydes.
Reduction: Formation of cyclopentylamines or butanols.
Substitution: Formation of substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
1-(1-(Aminomethyl)cyclopentyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-(Aminomethyl)cyclopentyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The cyclopentyl ring provides structural stability, while the butanol chain enhances solubility and bioavailability.
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)cyclopentanol: Similar structure but lacks the butanol chain.
Cyclopentylmethanol: Contains a cyclopentyl ring with a hydroxyl group but no aminomethyl substitution.
Butan-1-ol: A simple alcohol with a butanol chain but no cyclopentyl or aminomethyl groups.
Uniqueness: 1-(1-(Aminomethyl)cyclopentyl)butan-1-ol is unique due to its combination of a cyclopentyl ring, aminomethyl group, and butanol chain. This structure provides a balance of reactivity, stability, and solubility, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)cyclopentyl]butan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-2-5-9(12)10(8-11)6-3-4-7-10/h9,12H,2-8,11H2,1H3 |
Clé InChI |
BNBPVCRZOQHXSY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1(CCCC1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















